molecular formula C12H11NO2 B13483549 4-(3-Oxopentanoyl)benzonitrile CAS No. 62585-04-0

4-(3-Oxopentanoyl)benzonitrile

Cat. No.: B13483549
CAS No.: 62585-04-0
M. Wt: 201.22 g/mol
InChI Key: BKVZBZRRHLHHOR-UHFFFAOYSA-N
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Description

4-(3-Oxopentanoyl)benzonitrile is an organic compound with the molecular formula C12H11NO2. It is a derivative of benzonitrile, characterized by the presence of a 3-oxopentanoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxopentanoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a suitable acylating agent under controlled conditions. For instance, the Friedel-Crafts acylation reaction can be employed, where benzonitrile reacts with 3-oxopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxopentanoyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(3-oxopentanoyl)benzoic acid.

    Reduction: Formation of 4-(3-hydroxypentanoyl)benzonitrile or 4-(3-aminopentanoyl)benzonitrile.

    Substitution: Formation of halogenated derivatives such as 4-(3-oxopentanoyl)-2-bromobenzonitrile.

Scientific Research Applications

4-(3-Oxopentanoyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Oxopentanoyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its carbonyl and nitrile groups play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, used as a precursor in various chemical reactions.

    4-(3-Oxopropyl)benzonitrile: A structurally similar compound with a shorter alkyl chain.

    4-(3-Aminopropyl)benzonitrile: A derivative with an amino group instead of a carbonyl group.

Uniqueness

4-(3-Oxopentanoyl)benzonitrile is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the 3-oxopentanoyl group allows for unique interactions and transformations that are not possible with simpler benzonitrile derivatives. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

62585-04-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(3-oxopentanoyl)benzonitrile

InChI

InChI=1S/C12H11NO2/c1-2-11(14)7-12(15)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3

InChI Key

BKVZBZRRHLHHOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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